Benzoic acid calcium salt trihydrate

Descripción general

Descripción

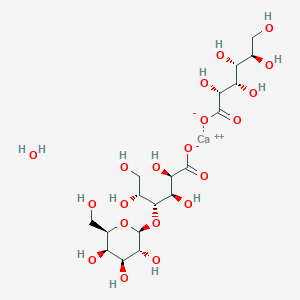

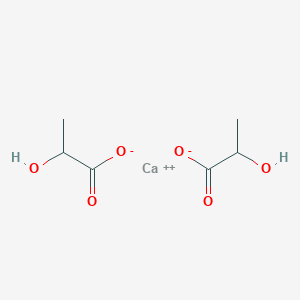

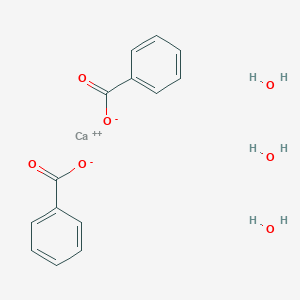

Benzoic acid calcium salt trihydrate, also known as Calcium benzoate trihydrate, is a compound with the molecular formula C14H16CaO7 . It has a molecular weight of 336.35 g/mol . The compound is composed of two types of planes - one from benzoic acid, water, and calcium ion and another from benzoic acid and water .

Molecular Structure Analysis

The molecular structure of Benzoic acid calcium salt trihydrate is planar, composed of two types of planes. One plane is from benzoic acid, water, and calcium ion, and another plane is from benzoic acid and water. Both planes are linked by three water molecules .

Physical And Chemical Properties Analysis

Benzoic acid calcium salt trihydrate has a molecular weight of 336.35 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 0 . Its exact mass is 336.0521937 g/mol, and its monoisotopic mass is also 336.0521937 g/mol . The compound has a topological polar surface area of 83.3 Ų and a heavy atom count of 22 .

Aplicaciones Científicas De Investigación

Food Preservation

Benzoic acid calcium salt trihydrate: is commonly used as a food preservative due to its antimicrobial properties. It inhibits the growth of mold, yeast, and some bacteria, thereby extending the shelf life of food products. It is particularly effective in acidic foods and is found in products like jams, fruit juices, and soft drinks .

Pharmaceutical Industry

In the pharmaceutical industry, Benzoic acid calcium salt trihydrate serves as an important excipient. It is used to improve the efficacy of drugs by stabilizing their active ingredients, enhancing their absorption, and preventing degradation. It’s also used in topical medications for its antifungal and antibacterial properties .

Cosmetic Applications

Benzoic acid calcium salt trihydrate: is utilized in cosmetics as a preservative to prevent contamination and prolong the product’s lifespan. It’s found in a wide range of personal care products, including face creams, lotions, and shampoos, ensuring they remain safe for use over time .

Industrial Uses

In industrial settings, Benzoic acid calcium salt trihydrate is employed as a corrosion inhibitor, particularly in cooling systems and antifreeze products. It helps protect metals from corroding, thus maintaining the integrity and functionality of machinery and vehicles .

Agriculture

Benzoic acid calcium salt trihydrate: finds application in agriculture as a treatment for fungal diseases in crops. It acts as a fungicide that helps protect plants from various pathogens, contributing to healthier crop yields and reduced loss due to disease .

Mecanismo De Acción

Target of Action

Benzoic acid calcium salt trihydrate, also known as calcium benzoate, is primarily an antimicrobial and antifungal agent . It is widely used as a food preservative . The primary targets of this compound are microorganisms that could spoil food or cause infections .

Mode of Action

Calcium benzoate interacts with its targets by inhibiting their growth and reproduction . This is achieved by interfering with their protein structures and metabolic processes . As a result, the microorganisms cannot thrive in the presence of calcium benzoate, which helps to preserve the food and prevent infections .

Biochemical Pathways

The biochemical pathway of calcium benzoate involves its metabolism in the liver. It is conjugated to glycine and excreted as hippuric acid .

Pharmacokinetics

The pharmacokinetics of calcium benzoate involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, it is absorbed into the bloodstream and distributed throughout the body. It is then metabolized in the liver, where it is conjugated to glycine and transformed into hippuric acid . Finally, it is excreted from the body through the urine .

Result of Action

The primary result of calcium benzoate’s action is the preservation of food and prevention of microbial infections . By inhibiting the growth and reproduction of microorganisms, it helps to extend the shelf life of food and protect against foodborne illnesses .

Action Environment

The action of calcium benzoate can be influenced by various environmental factors. For instance, its antimicrobial efficacy can be affected by the pH level of the food, with acidic conditions enhancing its effectiveness . Additionally, temperature and storage conditions can also impact its stability and efficacy .

Propiedades

IUPAC Name |

calcium;dibenzoate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Ca.3H2O/c2*8-7(9)6-4-2-1-3-5-6;;;;/h2*1-5H,(H,8,9);;3*1H2/q;;+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQXCUSDXIKLGS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16CaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206018 | |

| Record name | Benzoic acid calcium salt trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid calcium salt trihydrate | |

CAS RN |

5743-30-6 | |

| Record name | Benzoic acid calcium salt trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid calcium salt trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM BENZOATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/209829NC6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)